![molecular formula C16H28N2O B6898293 Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone](/img/structure/B6898293.png)
Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone is a complex organic compound with a unique structure that includes an azepane ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of azepane with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Azepanyl (1’-propyl-1,4’-bipiperidin-3-yl)methanone
- Azepan-1-yl-piperidin-4-yl-methanone
Uniqueness
Azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of azepane and piperidine rings makes it particularly interesting for research and development in various fields .
Properties
IUPAC Name |
azepan-1-yl-[1-(cyclopropylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c19-16(18-10-3-1-2-4-11-18)15-6-5-9-17(13-15)12-14-7-8-14/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZGONPICMGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6898212.png)
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B6898220.png)
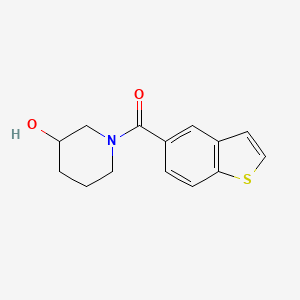
![N-[3-(1H-pyrazol-5-yl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6898239.png)
![1-[3-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)pyrrolidin-1-yl]ethanone](/img/structure/B6898242.png)
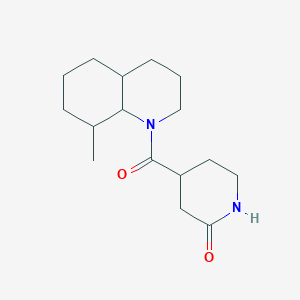
![4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one](/img/structure/B6898249.png)
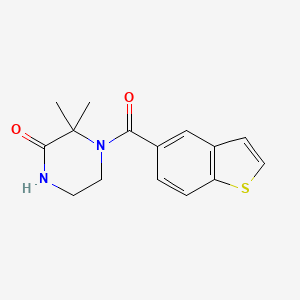
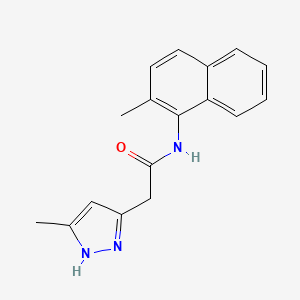
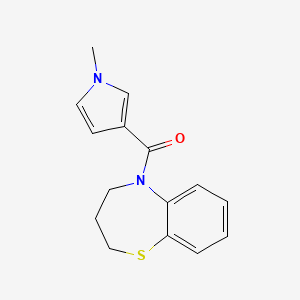
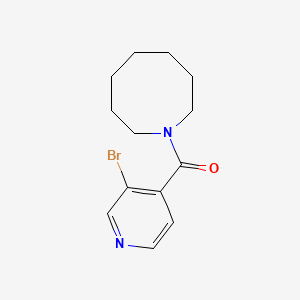
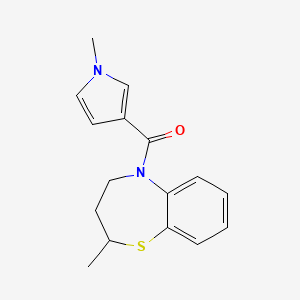
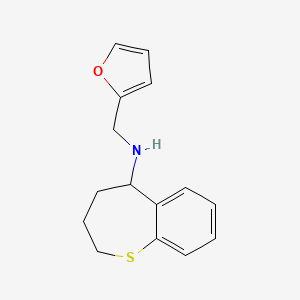
![N-[(2-methylpyrazol-3-yl)methyl]-1,2,4,5-tetrahydro-3-benzothiepin-5-amine](/img/structure/B6898323.png)
